2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide

Description

IUPAC Nomenclature and Molecular Formula Analysis

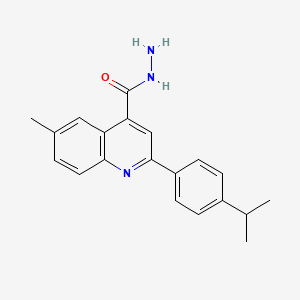

The systematic nomenclature of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The primary structure consists of a quinoline ring system as the central heterocyclic core, substituted at position 2 with a 4-isopropylphenyl group, position 6 with a methyl group, and position 4 with a carbohydrazide functional group. This nomenclature precisely defines the spatial arrangement of substituents around the quinoline backbone, providing unambiguous chemical identification.

The molecular formula C20H21N3O reflects the compound's elemental composition, containing twenty carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of 319.40 grams per mole establishes the compound within the range of small organic molecules suitable for pharmaceutical applications. Chemical Abstracts Service has assigned registry number 438221-46-6 to this compound, providing standardized identification across chemical databases and literature.

Structural formula analysis reveals the presence of multiple functional groups contributing to the compound's chemical behavior. The quinoline ring system provides aromatic stability and nitrogen-containing heterocyclic character, while the carbohydrazide moiety introduces amide and hydrazine functionalities. The isopropyl substituent on the phenyl ring contributes to steric effects and lipophilic properties, potentially influencing molecular interactions and solubility characteristics. The methyl group at position 6 of the quinoline ring represents a common structural modification that can affect electronic distribution and reactivity patterns.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide was not directly reported in the available literature, comparative analysis with structurally related quinoline carbohydrazide compounds provides insights into expected three-dimensional conformational characteristics. Related quinoline derivatives typically exhibit planar aromatic systems with specific dihedral angles between ring systems that influence molecular packing and intermolecular interactions.

Quinoline carbohydrazide derivatives commonly crystallize in monoclinic space groups, as observed in analogous compounds such as benzylidene-phenylquinoline-4-carbohydrazide systems. The crystal packing of these compounds is typically stabilized by hydrogen bonding networks involving the carbohydrazide functional group, which can form multiple donor-acceptor interactions with neighboring molecules. The presence of nitrogen and oxygen atoms in the carbohydrazide moiety provides multiple sites for hydrogen bond formation, contributing to crystal stability and defining three-dimensional molecular arrangements.

The isopropylphenyl substituent at position 2 of the quinoline ring likely adopts a specific dihedral angle relative to the quinoline plane, influenced by steric interactions and electronic effects. Similar compounds show phenyl ring orientations ranging from 20 to 40 degrees relative to the quinoline mean plane. The methyl substituent at position 6 occupies a position that minimizes steric hindrance while potentially influencing the electronic properties of the quinoline system through inductive and hyperconjugative effects.

Three-dimensional molecular modeling indicates that the carbohydrazide group at position 4 can adopt multiple conformations through rotation around the carbon-nitrogen bond connecting it to the quinoline ring. These conformational possibilities influence the compound's ability to participate in intermolecular interactions and may affect its binding properties in biological or catalytic systems.

Comparative Structural Analysis with Quinoline Derivatives

Comparative structural analysis reveals significant relationships between 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide and other quinoline-based compounds, particularly those containing carbohydrazide functional groups. The structural framework shares common features with 2-(4-bromophenyl)quinoline-4-carbohydrazide and related derivatives, which have been extensively studied for their synthetic accessibility and chemical properties. These compounds demonstrate similar core architectures with variations in substituent patterns that influence their overall properties.

The presence of the 4-isopropylphenyl substituent distinguishes this compound from simpler quinoline carbohydrazides such as 2-methylquinoline-4-carbohydrazide, which lacks the extended aromatic system. The additional phenyl ring introduces increased molecular complexity and potential for π-π stacking interactions in solid-state arrangements. The isopropyl group provides branched alkyl character that affects lipophilicity and steric properties compared to linear alkyl or simple aromatic substituents.

Structural comparisons with quinoline-4-carboxylic acid derivatives reveal the impact of the hydrazide functional group on molecular geometry and hydrogen bonding capability. While carboxylic acid derivatives primarily function as hydrogen bond donors through the carboxyl group, carbohydrazide compounds offer both donor and acceptor sites through the amide nitrogen and terminal amino group. This expanded hydrogen bonding capability influences crystal packing patterns and potentially affects biological activity profiles.

The 6-methyl substitution pattern represents a common modification in quinoline chemistry, providing electronic and steric effects that can influence reactivity and molecular interactions. Comparative analysis with unsubstituted quinoline carbohydrazides indicates that methyl substitution at position 6 typically enhances lipophilicity while maintaining the essential chemical properties of the quinoline system. This substitution pattern is frequently employed in medicinal chemistry to optimize molecular properties for specific applications.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide reflects the combined influence of the quinoline heterocyclic system, phenyl substituent, and carbohydrazide functional group. Quantum mechanical calculations for related quinoline derivatives provide insight into the expected molecular orbital configuration and electronic properties. The highest occupied molecular orbital typically exhibits significant electron density localized on the quinoline nitrogen atom and aromatic π-system, while the lowest unoccupied molecular orbital shows distribution across the quinoline ring system with contributions from the carbohydrazide carbonyl group.

Theoretical studies of quinoline systems indicate typical Highest Occupied Molecular Orbital energies around negative 6.6 electron volts and Lowest Unoccupied Molecular Orbital energies near negative 1.8 electron volts, resulting in energy gaps of approximately 4.8 electron volts. These values suggest moderate chemical reactivity and stability consistent with aromatic heterocyclic compounds. The presence of the carbohydrazide group likely influences these energy levels through electronic coupling with the quinoline π-system.

The molecular orbital configuration is significantly influenced by the extended conjugation between the quinoline ring system and the attached phenyl group. This extended π-system allows for electron delocalization across multiple aromatic rings, potentially affecting the compound's optical properties and electronic transitions. The isopropyl substituent on the phenyl ring provides electron-donating character through inductive effects, which may shift electron density toward the aromatic systems.

Electronic structure calculations reveal the importance of nitrogen atoms in defining the molecular orbital characteristics. The quinoline nitrogen contributes lone pair electrons that can participate in coordination chemistry and hydrogen bonding interactions. The carbohydrazide nitrogen atoms provide additional sites for electronic interactions, with the terminal amino group offering both lone pair electrons and potential for hydrogen bond formation. These electronic features contribute to the compound's potential for diverse chemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(24)23-21)16-10-13(3)4-9-18(16)22-19/h4-12H,21H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMJXSKPZIYARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148047 | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438221-46-6 | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 4-isopropylbenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the quinoline and carbohydrazide moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives exhibit diverse biological and chemical properties influenced by substituent type, position, and functional groups. Below is a comparative analysis of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide with structurally related compounds:

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- Functional Group Reactivity : The carbohydrazide group at position 4 enhances hydrogen-bonding capacity, which may influence biological activity or crystallization behavior compared to carbonyl chloride derivatives (e.g., QY-0364) .

- Toxicity Trends: Chlorinated analogues (e.g., 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide) likely exhibit higher toxicity due to the electrophilic nature of chlorine, whereas methoxy or amino groups (as in compound 4k) may improve biocompatibility .

Toxicity Profiles :

- No carcinogenicity data available .

Biological Activity

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoline core, which is known for its diverse biological activities. The presence of an isopropylphenyl group and a carbohydrazide moiety contributes to its chemical reactivity and biological profile.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes mellitus. The α-glucosidase enzyme plays a significant role in carbohydrate metabolism, and its inhibition can lead to reduced glucose absorption in the intestines.

- Inhibition Potency : In vitro assays demonstrated that derivatives of quinoline compounds exhibit IC50 values ranging from 26.0 ± 0.8 to 459.8 ± 1.5 µM against α-glucosidase, with some compounds showing competitive inhibition modes .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research has indicated that modifications in the quinoline structure can enhance antibacterial activity against various pathogens.

Anticancer Activity

The quinoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Research Findings : While direct studies on this specific compound are sparse, related quinoline derivatives have demonstrated significant cytotoxicity against cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.

Study 1: α-Glucosidase Inhibition

A study synthesized various aryl-quinoline-4-carbonyl hydrazone derivatives, including those similar to 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide. The most active analogs showed promising results in inhibiting α-glucosidase, suggesting that structural modifications could enhance biological activity .

Study 2: Antimicrobial Screening

In a comparative study of quinoline derivatives, several compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that substitutions at specific positions on the quinoline ring significantly influenced antimicrobial potency.

The biological activity of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide may involve several mechanisms:

- Enzyme Inhibition : As noted in antidiabetic applications, the inhibition of α-glucosidase leads to decreased carbohydrate metabolism.

- Cellular Interaction : Quinoline derivatives may interact with cellular receptors or enzymes, altering metabolic pathways that lead to therapeutic effects.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for structural characterization of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide?

- Methodological Answer : Structural elucidation typically involves a combination of NMR spectroscopy (1H and 13C) to confirm functional groups and substituent positions, FT-IR for identifying hydrazide (-CONHNH2) and aromatic stretching vibrations, and X-ray crystallography for definitive 3D structure determination. For crystallography, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding and intermolecular interactions, particularly in quinoline derivatives . Ensure data validation using tools like PLATON to check for crystallographic inconsistencies .

Q. How should researchers safely handle and store this compound according to GHS guidelines?

- Methodological Answer : Per GHS classification, the compound is a skin irritant (Category 2) , eye irritant (Category 2A) , and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3 ). Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during handling to minimize inhalation risks .

- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizers and ignition sources .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for preparing quinoline-4-carbohydrazide derivatives?

- Methodological Answer : A typical route involves:

Cyclocondensation : Reacting substituted anilines with β-keto esters to form the quinoline core.

Hydrazide Formation : Treating the quinoline-4-carboxylic acid intermediate with hydrazine hydrate under reflux in ethanol.

Optimization may require adjusting reaction time (e.g., 6–12 hours) and temperature (70–90°C) to improve yield. Purity is confirmed via HPLC (>95%) and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?

- Methodological Answer : Contradictions (e.g., disordered isopropyl groups or missing hydrogen atoms) can be addressed by:

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model overlapping reflections.

- Hydrogen Bonding Networks : Validate using Olex2 or Mercury to ensure plausible intermolecular interactions.

- Validation Tools : Check for overfitting with R-factor convergence (target R1 < 0.05) and validate via the IUCr’s checkCIF service .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Given the bioactivity of quinoline derivatives, prioritize:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Cancer Cell Lines : MTT assays using HeLa or MCF-7 cells to assess IC50 values.

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinases.

Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts (e.g., hydrolyzed hydrazides or dimerization products) are minimized by:

- Solvent Selection : Use anhydrous ethanol to prevent hydrolysis.

- Catalyst Screening : Test p-toluenesulfonic acid (PTSA) or molecular sieves to enhance reaction efficiency.

- In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation.

Post-synthesis, purify via column chromatography (silica gel, gradient elution) and characterize intermediates by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.